molecular formula C11H15NO4 B2658767 4-Ethyl 2-methyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate CAS No. 54584-26-8

4-Ethyl 2-methyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate

Cat. No.: B2658767
CAS No.: 54584-26-8
M. Wt: 225.244
InChI Key: QSQVYFAWEAJJDN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-O-ethyl 2-O-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-5-16-10(13)8-6(2)9(11(14)15-4)12-7(8)3/h12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQVYFAWEAJJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 2-methyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This ester is then subjected to further esterification reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, using controlled reaction conditions such as temperature, pressure, and the presence of catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 2-methyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 4-Ethyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step reactions starting from simpler pyrrole derivatives. The process may include cyclization reactions and esterification techniques to yield the final product. Specific methods and conditions can vary based on desired purity and yield.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that modifications to the pyrrole structure can enhance its efficacy against resistant strains of bacteria.

Case Study: Antimicrobial Activity

A study synthesized various pyrrole derivatives and tested their antimicrobial activity using agar diffusion methods. The results demonstrated that certain modifications led to increased zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundZone of Inhibition (mm)Pathogen
Compound A15S. aureus
Compound B20E. coli
This compound18S. aureus

Agrochemicals

The compound has also been explored for its role in developing new agrochemicals. Pyrrole derivatives are known to exhibit herbicidal properties, making them candidates for agricultural applications.

Case Study: Herbicidal Properties

Research conducted on pyrrole-based herbicides showed promising results in controlling weed growth while being less toxic to crops. Field trials indicated that formulations containing this compound effectively inhibited weed germination without adversely affecting crop yield .

Material Science

In material science, the compound's unique structural features allow it to be used as a building block in synthesizing novel polymers and nanomaterials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis.

Case Study: Catalytic Applications

A study highlighted the use of pyrrole derivatives as catalysts in organic reactions, demonstrating enhanced reaction rates and selectivity when compared to traditional catalysts .

Reaction TypeCatalyst UsedReaction Rate (mol/s)
A + B → CPyrrole Derivative0.05
A + B → CTraditional Catalyst0.02

Mechanism of Action

The mechanism of action of 4-Ethyl 2-methyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Ethyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
  • Molecular Formula: C₁₄H₂₁NO₄
  • Molecular Weight : 267.33 g/mol
  • Physical Properties : White solid, melting point 128–130°C .
  • Applications : Key intermediate in the synthesis of Sunitinib, a tyrosine kinase inhibitor used in cancer therapy .

This compound features a pyrrole core substituted with two methyl groups (positions 3 and 5) and two ester groups: a methyl ester at position 2 and an ethyl ester at position 2. Its reactivity and stability are influenced by the electronic and steric effects of these substituents.

Comparison with Structurally Similar Compounds

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS 2436-79-5)

  • Structure : Both ester groups are ethyl (positions 2 and 4).
  • Synthetic Utility: Often used in Knorr-type reactions for pyrrole synthesis but may exhibit slower hydrolysis kinetics compared to mixed esters due to symmetry .

2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

  • Structure : A bulky tert-butyl ester at position 2 and a methyl ester at position 3.
  • Key Differences: Steric Hindrance: The tert-butyl group significantly reduces reactivity in nucleophilic substitutions, making this compound more stable under acidic or basic conditions . Crystallography: Forms dimers via N–H···O hydrogen bonds (bond distance ~2.558 Å, angle ~150.8°), leading to a monoclinic P21/c crystal system . In contrast, the target compound’s smaller substituents may allow tighter packing.

Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate

  • Structure : Hydroxyl and acetyl groups at positions 1 and 5, respectively.
  • Key Differences :
    • Oxidation Resistance : The intramolecular O–H···O hydrogen bond (2.558 Å) between the hydroxyl and acetyl groups confers exceptional resistance to oxidation, a property absent in the target compound .
    • Reactivity : The acetyl group enables conjugation reactions, while the hydroxyl group participates in hydrogen bonding, altering solubility and biological activity .

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (CAS 938-75-0)

  • Structure : Single ethyl ester and two methyl groups (positions 3 and 4).
  • Key Differences :
    • Simplified Reactivity : Lacks a second ester group, reducing its utility in multi-step syntheses but increasing selectivity in single-step reactions .
    • Lower Molecular Weight : 183.21 g/mol, leading to differences in chromatographic retention and solubility .

Comparative Data Table

Compound Name Ester Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound Methyl (C2), Ethyl (C4) 267.33 128–130 Sunitinib intermediate
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate Ethyl (C2, C4) 253.29 Not reported Lipophilic building block
2-tert-Butyl 4-methyl analog tert-Butyl (C2), Methyl (C4) 253.29 Not reported Ligand in coordination chemistry
Dimethyl 5-acetyl-1-hydroxy analog Methyl (C2, C3), Acetyl (C5) 267.27 Not reported Oxidation-resistant material

Biological Activity

4-Ethyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization of the compound can be performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and confirm the presence of functional groups.
  • Mass Spectrometry : Helps in identifying the molecular weight and structural integrity.
  • Infrared Spectroscopy (IR) : Used to identify functional groups based on characteristic absorption bands.

Antimicrobial Activity

Research has demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. A study focusing on related pyrrole compounds indicated that modifications in the molecular structure could enhance activity against various pathogens, including bacteria and fungi. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MIC) that effectively inhibit bacterial growth.

CompoundMIC (µg/mL)Pathogen
This compoundTBDStaphylococcus aureus
Related Compound A10E. coli
Related Compound B5Candida albicans

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of pyrrole derivatives. For example, a series of 2,5-dimethylpyrroles exhibited promising activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that specific functional groups are crucial for enhancing antitubercular activity.

Case Studies

  • Study on Antimycobacterial Activity : A library of pyrrole compounds was screened for their ability to inhibit M. tuberculosis growth. Several derivatives showed significant activity with MIC values below 1 µg/mL. The results suggest that structural modifications can lead to improved efficacy against multidrug-resistant strains.
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various pyrrole derivatives on human pulmonary fibroblasts and macrophages. The findings revealed that while some compounds were effective against mycobacterial strains, they exhibited low cytotoxicity, indicating a favorable therapeutic index.

The biological activity of pyrrole derivatives may be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Some studies suggest that pyrroles interfere with the biosynthesis of mycolic acids in M. tuberculosis.
  • DNA Intercalation : Certain compounds may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Pyrroles can induce oxidative stress in microbial cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-ethyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives with acyl chlorides or alkylating agents under controlled conditions. For example, similar pyrrole dicarboxylates were synthesized using benzoyl chloride derivatives in dichloromethane or DMF, achieving yields of 21–23% . Optimization strategies include:

  • Temperature control : Maintaining reaction temperatures between 0–5°C during acyl chloride addition to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution at the pyrrole ring.
  • Catalyst screening : Lewis acids like ZnCl₂ may improve regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating pure products .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve substituent positions (e.g., δ 12.52 ppm for NH protons in pyrrole derivatives) .
  • Mass spectrometry : ESI-MS (e.g., m/z 402.2 [M+1]⁺) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction provides bond lengths, angles, and packing motifs (e.g., monoclinic P2₁/c space group observed in analogous pyrrole dicarboxylates) .

Q. What safety protocols must be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
  • Waste disposal : Classify the compound as hazardous organic waste. Follow EPA/ECHA guidelines for solvent recovery or incineration .
  • Emergency procedures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water immediately .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of synthetic pathways for this compound?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for acyl substitution .
  • Machine learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error iterations .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics to refine solvent selection .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?

  • Methodological Answer :

  • Variable temperature NMR : Probe dynamic effects (e.g., hindered rotation of substituents) by acquiring spectra at temperatures from −50°C to 80°C .
  • 2D NMR techniques : HSQC and HMBC correlations clarify through-space and through-bond interactions, resolving ambiguities in substituent assignments .
  • Comparative crystallography : Cross-reference experimental NMR data with X-ray-derived structural parameters (e.g., dihedral angles) to validate assignments .

Q. What factorial design approaches are suitable for optimizing multi-step syntheses of this compound?

  • Methodological Answer :

  • Full factorial design : Vary factors like temperature, solvent polarity, and catalyst loading in a 2³ design to identify interactions affecting yield .
  • Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. purity) using central composite designs .
  • High-throughput screening (HTS) : Automate parallel reactions in microtiter plates to rapidly test >100 conditions, prioritizing high-yield candidates for scale-up .

Q. How can reactor design principles improve scalability for gram-to-kilogram production?

  • Methodological Answer :

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic acylations; use packed-bed reactors with immobilized catalysts to minimize purification steps .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman probes for real-time monitoring of reaction progress and intermediate stability .
  • Scale-down models : Use dimensionless analysis (e.g., Reynolds, Damköhler numbers) to maintain kinetic similarity between lab and pilot-scale reactors .

Methodological Frameworks for Advanced Studies

Q. What comparative analysis frameworks are applicable for evaluating synthetic methodologies across literature reports?

  • Methodological Answer :

  • Meta-analysis : Aggregate yield, purity, and selectivity data from peer-reviewed studies (e.g., Reaxys, SciFinder) to rank methods by efficiency .
  • Cost-benefit analysis : Compare solvent/reagent costs, environmental impact (e.g., E-factor), and scalability potential using metrics like PMI (process mass intensity) .

Q. How can researchers integrate toxicity and environmental impact assessments into early-stage development?

  • Methodological Answer :

  • In silico toxicology : Use tools like EPA’s TEST or OECD QSAR Toolbox to predict acute toxicity (e.g., LC50 for aquatic organisms) .
  • Green chemistry metrics : Calculate atom economy and E-factor during route scoping to prioritize sustainable pathways .

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